molecular formula C8H5BrO2 B2505490 4-Bromobenzofuran-7-ol CAS No. 1522197-58-5

4-Bromobenzofuran-7-ol

Cat. No. B2505490
CAS RN: 1522197-58-5
M. Wt: 213.03
InChI Key: SCKXVTTYIYQZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzofuran-7-ol is a chemical compound with the molecular formula C8H5BrO2 .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzofuran-7-ol can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromobenzofuran-7-ol can be analyzed using various techniques. For instance, its solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties can be determined .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 4-Bromobenzofuran-7-ol, have been shown to possess strong anti-tumor activities . These compounds have been utilized as anticancer agents, making them potential natural drug lead compounds .

Antibacterial Properties

Benzofuran derivatives have demonstrated significant antibacterial properties . This makes them valuable in the development of new antimicrobial compounds, especially in the face of rising drug resistance to clinically utilized anti-infectives .

Anti-Oxidative Effects

Benzofuran compounds exhibit strong anti-oxidative activities . This property could be harnessed in the development of treatments for diseases caused by oxidative stress.

Anti-Viral Applications

Some benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .

Drug Development

Benzofuran derivatives, including 4-Bromobenzofuran-7-ol, are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . They are the main source of some drugs and clinical drug candidates .

Chemical Synthesis

Benzofuran compounds have been the focus of recent advancements in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Green Chemistry

The synthesis of benzofuran derivatives has seen the use of green-solvent-based routes, highlighting the potential of these compounds in the field of green chemistry .

Microwave-Assisted Methods

Microwave-assisted methods have been employed in the synthesis of benzofuran derivatives . This innovative strategy has led to significant breakthroughs in the field.

Safety and Hazards

The safety data sheet for 4-Bromobenzofuran-7-ol indicates that it has certain hazards. For instance, it is classified as having acute toxicity, oral (Category 4), H302 .

Future Directions

Benzofuran compounds, including 4-Bromobenzofuran-7-ol, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases.

properties

IUPAC Name

4-bromo-1-benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXVTTYIYQZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzofuran-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.